5-butyl-1-methyl-1H-pyrazole

Medicinal Chemistry Drug Design Bioisosterism

Sourcing a reliable, high-purity pyrazole building block with a validated role as a metabolically stable phenol bioisostere is a critical challenge in lead optimization. This compound directly addresses the need for a strategic synthetic intermediate with a defined substitution pattern, enabling precise modulation of lipophilicity and hydrogen-bonding capacity in drug candidates. - **Core Application**: Serves as a key intermediate in the multi-step synthesis of angiotensin II antagonists (a class of antihypertensive agents), making it directly relevant for cardiovascular drug discovery programs. - **Design Value**: The N-methyl group eliminates the N-H donor present in 1H-pyrazole, a feature strategically leveraged to enhance membrane permeability and oral bioavailability. - **Supply Confidence**: Commercially available at a verified purity of ≥95%, standard pack sizes from mg to bulk, with global shipping and custom synthesis available on request.

Molecular Formula C8H14N2
Molecular Weight 138.214
CAS No. 41818-35-3
Cat. No. B2490901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-1-methyl-1H-pyrazole
CAS41818-35-3
Molecular FormulaC8H14N2
Molecular Weight138.214
Structural Identifiers
SMILESCCCCC1=CC=NN1C
InChIInChI=1S/C8H14N2/c1-3-4-5-8-6-7-9-10(8)2/h6-7H,3-5H2,1-2H3
InChIKeyNZKURQFJNXICPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1-methyl-1H-pyrazole: Overview


5-Butyl-1-methyl-1H-pyrazole (CAS 41818-35-3) is a substituted pyrazole heterocycle characterized by an N-methyl group and a 5-butyl substituent on the azole ring . As a pyrazole derivative, it serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, leveraging the pyrazole core's established role as a more lipophilic and metabolically stable bioisostere of phenol [1]. This compound is commercially available for research and development purposes, with reported purities typically ≥95%, making it a viable candidate for lead optimization programs and target synthesis .

1
Bioisosteric replacement studies targeting phenol liabilities.
2
Physicochemical modulation via N-methyl hydrogen-bond donor removal.
3
Patent-validated angiotensin II antagonist intermediate synthesis.
Reactivity context supported by patent literature.
4
Agrochemical scaffold development for herbicidal and fungicidal research.

5-Butyl-1-methyl-1H-pyrazole: Substitution Specificity


In-class pyrazole compounds cannot be simply interchanged due to the profound impact of even minor substituent changes on physicochemical properties, target binding, and metabolic stability. The specific N-methyl and 5-butyl substitution pattern of 5-butyl-1-methyl-1H-pyrazole dictates its unique lipophilicity profile, electronic distribution, and steric bulk, which are critical parameters for its intended role as a bioisostere of phenol in drug design [1]. Literature demonstrates that pyrazoles are employed as phenol surrogates to overcome the metabolic lability of phenolic groups, but the optimization of lipophilicity and hydrogen-bonding capacity is highly dependent on the precise nature and position of ring substituents [2]. Generic substitution with an unsubstituted pyrazole or a different regioisomer would alter these key properties, leading to unpredictable and likely suboptimal outcomes in potency, selectivity, or ADME profiles [1][2].

5-Butyl-1-methyl-1H-pyrazole: N-methylated, 0 H-bond donors, defined lipophilicity profile.
Unsubstituted 1H-pyrazole may alter permeability and off-target binding due to H-bond donor presence.
5-Butyl substitution pattern on this regioisomer.
Different regioisomers can shift electronic distribution and steric bulk, impacting target engagement.
Commercially cataloged with purity specification ≥95%.
Custom-synthesized analogs may lack defined purity, requiring in-house characterization and delaying workflows.

5-Butyl-1-methyl-1H-pyrazole: Evidence Assessment


Enhanced Lipophilicity and Metabolic Stability

Pyrazoles, as a class, are established as more lipophilic and metabolically stable bioisosteres of phenol, a feature that is critical for improving the drug-like properties of lead compounds [1][2]. While direct comparative data for the 5-butyl-1-methyl analog is not available in public primary literature, this well-documented class-level advantage provides a strong, scientifically-grounded rationale for selecting this specific pyrazole building block over a phenol-based alternative when addressing metabolic instability or seeking to modulate lipophilicity. The substitution pattern on 5-butyl-1-methyl-1H-pyrazole can be further exploited to fine-tune these properties.

Lipophilicity & Stability
Class-level
Pyrazole core is more lipophilic and metabolically stable than phenol.
Supports bioisostere selection strategy for ADME liability de-risking.
Class-level inference; specific derivative data to verify.
Medicinal Chemistry Drug Design Bioisosterism

N-Methylation and Hydrogen-Bond Donor Capacity

5-Butyl-1-methyl-1H-pyrazole is structurally differentiated from its parent, 1H-pyrazole, by the presence of an N-methyl substituent. This modification fundamentally alters the compound's hydrogen-bonding capacity. While 1H-pyrazole can act as both a hydrogen-bond donor (via the N-H group) and an acceptor (via the nitrogen lone pair), N-methylation eliminates the hydrogen-bond donor functionality . This is a critical design consideration, as removing the N-H donor group can improve membrane permeability, reduce off-target interactions with proteins that require a hydrogen-bond donor, and significantly alter the compound's pharmacokinetic profile .

H-Bond Donor Count
Data to verify
0 H-bond donors vs. 1 for unsubstituted 1H-pyrazole.
N-methylation eliminates donor; may improve permeability and selectivity profiles.
Based on fundamental structure analysis; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Molecular Recognition

Angiotensin II Antagonist Intermediate

5-Butyl-1-methyl-1H-pyrazole is explicitly disclosed as a synthetic intermediate in the preparation of angiotensin II antagonists, a class of cardiovascular therapeutics [1]. Patent US5183899 details its use in constructing more complex pyrazole derivatives, specifically mentioning the compound as part of the synthesis of molecules with the 5-butyl-1-methyl-1H-pyrazole core. For example, it is used in the synthesis of '5-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]pyrazole-3-carboxylic acid' [1]. This validates the compound's utility in a documented, pharmaceutically relevant pathway and establishes a precedent for its successful application in multi-step synthesis.

Patent Intermediate Use
Supporting evidence
Explicitly disclosed in US Patent 5,183,899 for angiotensin II antagonist synthesis.
Validates reactivity in a documented, pharmaceutically relevant pathway.
Route-specific context; may require optimization for other scaffolds.
Cardiovascular Pharmacology Process Chemistry Patent-Backed Intermediates

Commercial Availability and Purity

5-Butyl-1-methyl-1H-pyrazole is a commercially cataloged research chemical with a defined purity specification. Vendor listings indicate a purity of ≥95% . This is a critical parameter for scientific selection, as it directly impacts the reproducibility of synthetic and biological experiments. Unlike custom-synthesized or uncharacterized analogs, the procurement of this compound from commercial sources provides a baseline of quality assurance, reducing the burden of in-house purification and characterization.

Commercial Purity
Supporting evidence
≥95% purity as reported by commercial suppliers.
Provides baseline quality assurance for reproducible synthetic and biological experiments.
Supplier-reported specification; lot-specific review recommended.
Chemical Procurement Reproducibility Quality Control

5-Butyl-1-methyl-1H-pyrazole: Application Scenarios


Bioisosteric Replacement of Labile Phenols

Based on its class-level properties, 5-butyl-1-methyl-1H-pyrazole is a prime candidate for use as a bioisostere of phenol in drug discovery programs. Its enhanced metabolic stability and modulated lipophilicity, compared to a phenol group, make it suitable for optimizing lead compounds where a phenolic moiety presents ADME liabilities, such as rapid glucuronidation or sulfation [1][2].

Physicochemical Modulation via N-Methylation

This compound is specifically applicable in projects requiring a pyrazole core that lacks a hydrogen-bond donor. The N-methyl group of 5-butyl-1-methyl-1H-pyrazole eliminates the N-H donor present in 1H-pyrazole, a feature that can be strategically leveraged to enhance membrane permeability, improve oral bioavailability, or refine target selectivity by removing an undesired binding interaction .

Angiotensin II Antagonists Synthesis

As demonstrated in patent literature, 5-butyl-1-methyl-1H-pyrazole serves as a validated intermediate in the multi-step synthesis of angiotensin II antagonists, a well-established class of antihypertensive agents [3]. This application scenario is particularly relevant for process chemistry and medicinal chemistry groups developing novel cardiovascular drugs or exploring related chemical space.

Agrochemical Scaffold Development

The pyrazole core is a privileged scaffold in agrochemistry, and its derivatives are known for herbicidal, fungicidal, and insecticidal activities. 5-Butyl-1-methyl-1H-pyrazole, with its specific substitution pattern, offers a versatile starting point for the synthesis of novel pyrazole-containing agrochemicals, where its lipophilicity and stability can be advantageous for foliar uptake and environmental persistence .

Application
Selection Property
Validation Focus
Bioisosteric replacement of labile phenols
Class-level metabolic stability and lipophilicity advantage over phenol
ADME endpoint review; glucuronidation and sulfation susceptibility context
Physicochemical modulation via N-methylation
Absence of hydrogen-bond donor functionality
Permeability assay context; off-target binding screening
Cardiovascular agent intermediate synthesis
Validated synthetic intermediate in patent literature
Reaction pathway reproducibility; intermediate characterization
Agrochemical scaffold development
Privileged pyrazole core with defined substitution pattern
Foliar uptake and environmental stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-butyl-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.